molecular formula C12H8N2O7S B14211285 2-Nitrophenyl 3-nitrobenzene-1-sulfonate CAS No. 628729-86-2

2-Nitrophenyl 3-nitrobenzene-1-sulfonate

Cat. No.: B14211285
CAS No.: 628729-86-2
M. Wt: 324.27 g/mol
InChI Key: GRFIPXDYAGHADV-UHFFFAOYSA-N
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Description

2-Nitrophenyl 3-nitrobenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves high conversion rates and yields with minimal waste generation . Another method involves the catalytic sulfonation of nitrobenzene using sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high efficiency. The use of microreactors allows for precise control over reaction conditions, leading to safer and more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.

    Nucleophiles: Alkoxides, amines, and other nucleophilic species.

Major Products Formed

    Amines: Reduction of nitro groups leads to the formation of corresponding amines.

    Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

2-Nitrophenyl 3-nitrobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s nitro and sulfonate groups make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

628729-86-2

Molecular Formula

C12H8N2O7S

Molecular Weight

324.27 g/mol

IUPAC Name

(2-nitrophenyl) 3-nitrobenzenesulfonate

InChI

InChI=1S/C12H8N2O7S/c15-13(16)9-4-3-5-10(8-9)22(19,20)21-12-7-2-1-6-11(12)14(17)18/h1-8H

InChI Key

GRFIPXDYAGHADV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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